molecular formula C19H22N2O4S B2832005 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-12-6

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2832005
CAS RN: 442650-12-6
M. Wt: 374.46
InChI Key: OMQHCGFEAQKKCU-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative and is synthesized through a multi-step process.

Scientific Research Applications

Structural and Synthesis Insights

Tautomerism and Crystal Structures : Research on NH-pyrazoles, closely related to the compound , has revealed insights into their tautomerism and crystal structures. For example, the study of curcuminoid NH-pyrazoles indicated complex patterns of hydrogen bonds in their crystal structures, influenced by the presence of phenol residues, and explored their tautomerism in both solution and solid states (Cornago et al., 2009).

Heterocyclic Fused Compounds : Another avenue of research involves the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to pyrazole fused analogues with potential applications in generating heterocyclic o-quinodimethanes (Chaloner et al., 1992).

Photophysical Properties : Studies on the photophysical properties of pyrazolines with triphenyl and ester derivatives have highlighted the effects of solvent structure and polarity on their photophysical behaviors, providing insights into solute-solvent interactions and the factors influencing them (Şenol et al., 2020).

Biological and Chemical Applications

Drug Efficacy and Synthesis : The synthesis of novel pyrazoles and their precursors has been a focus of research for their potential in novel drug discovery. A study on the synthesis and evaluation of medicinally important novel pyrazoles highlighted their antioxidant, anti-breast cancer, and anti-inflammatory properties, with insights into their interaction with enzymes like COX-2 and Phosphoinositide-3-Kinase through molecular docking studies (Thangarasu et al., 2019).

Synthesis of Heteroaromatics : The potential for synthesizing pharmaceutically important heteroaromatics from methyl phenyl sulfone showcases the versatility of sulfone-based compounds in pharmaceutical chemistry (Yokoyama et al., 1984).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-5-7-14(8-6-13)17-12-18(21(20-17)26(4,22)23)16-11-15(24-2)9-10-19(16)25-3/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHCGFEAQKKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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